N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide
CAS No.:
Cat. No.: VC10934694
Molecular Formula: C14H13FN2O3S
Molecular Weight: 308.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13FN2O3S |
|---|---|
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | N-[4-[(3-fluorophenyl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C14H13FN2O3S/c1-10(18)16-12-5-7-14(8-6-12)21(19,20)17-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18) |
| Standard InChI Key | HBXDLMPLACOPAK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
N-{4-[(3-Fluorophenyl)sulfamoyl]phenyl}acetamide (molecular formula: ) features a central benzene ring substituted with a sulfamoyl group (-SONH-) linked to a 3-fluorophenyl ring and an acetamide (-NHCOCH) group. The fluorine atom at the meta position introduces electronic effects that influence molecular polarity and steric interactions, distinguishing it from ortho- and para-substituted analogs .
Molecular Characteristics
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Molecular Weight: ~308.33 g/mol (calculated from formula).
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Density: Estimated at 1.42–1.43 g/cm³, comparable to 4-fluorophenyl analogs .
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Solubility: Likely low in aqueous media due to hydrophobic aryl groups but soluble in polar aprotic solvents like dimethylformamide (DMF).
Table 1: Comparative Physicochemical Data of Sulfonamide Analogs
Synthesis and Purification
The synthesis of N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide follows established sulfonylation protocols for aromatic amines.
Synthetic Route
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Sulfonylation: React 4-aminophenylacetamide with 3-fluorobenzenesulfonyl chloride in anhydrous pyridine or dichloromethane, using triethylamine as a base to scavenge HCl.
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Acetylation: If necessary, acetylation of intermediates is performed using acetic anhydride under reflux.
Purification
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane eluents isolates the product.
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Recrystallization: Methanol or ethanol recrystallization enhances purity, yielding crystals suitable for X-ray diffraction.
Biological Activities and Mechanisms
Antimicrobial Activity
Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. The 3-fluoro substitution may enhance lipophilicity, improving membrane penetration.
Table 2: Antimicrobial Activity of Analogous Sulfonamides
| Pathogen | MIC (µg/mL) for 2-Chloro Analog |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The 3-fluoro derivative is hypothesized to exhibit similar or improved activity against Gram-positive strains due to fluorine’s electronegativity stabilizing drug-target interactions .
Enzyme Inhibition
N-{4-[(3-Fluorophenyl)sulfamoyl]phenyl}acetamide likely inhibits human carbonic anhydrases (hCAs), particularly isoforms hCA II and IX, implicated in glaucoma and cancer. Molecular docking studies suggest the 3-fluoro group optimizes binding to hCA IX’s hydrophobic pocket.
Therapeutic Applications
Antibacterial Agent
Potential use against skin infections caused by S. aureus, with possible synergy with dihydrofolate reductase inhibitors.
Anticancer Properties
By inhibiting hCA IX, overexpressed in hypoxic tumors, this compound may suppress tumor growth and metastasis.
Anti-Inflammatory Effects
Sulfonamides reduce pro-inflammatory cytokines (e.g., TNF-α) in murine models, suggesting utility in rheumatoid arthritis.
Comparative Analysis with Structural Analogs
Positional Effects of Halogen Substitution
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3-Fluoro vs. 4-Fluoro : Meta substitution may reduce steric hindrance compared to para, enhancing enzyme binding.
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3-Fluoro vs. 2-Chloro: Fluorine’s smaller van der Waals radius improves pharmacokinetics over bulkier chlorine.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modifications to the fluorophenyl and acetamide groups.
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In Vivo Toxicology: Assess renal and hepatic safety profiles in preclinical models.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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